

TTT-3002 Preclinical Profile and Mechanism of Action

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Compound Focus: TTT 3002

CAS No.: 871037-95-5

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TTT-3002 is a novel, staurosporine-like FLT3 tyrosine kinase inhibitor (TKI) that demonstrates potent activity against various FLT3 mutations in preclinical models [1] [2].

Key characteristics of TTT-3002 include:

- **Exceptional potency:** IC₅₀ of 100-250 pM against FLT3 phosphorylation, making it the most potent FLT3 inhibitor discovered at the time of reporting [2]
- **Type I inhibitor classification:** Binds to the active kinase conformation, enabling activity against both FLT3-ITD and FLT3-TKD mutations [3]
- **Moderate plasma protein binding:** Unlike earlier inhibitors like lestaurtinib which showed significantly reduced potency in human plasma, TTT-3002 maintains better bioavailability [1] [4]
- **Broad mutation coverage:** Effective against activating mutations (D835) and resistance mutations (F691L, N676K) that compromise other FLT3 inhibitors [1] [2]

Comparative Activity of FLT3 Inhibitors Against Resistance Mutations

The table below summarizes TTT-3002's activity against key FLT3 mutations compared to other inhibitors:

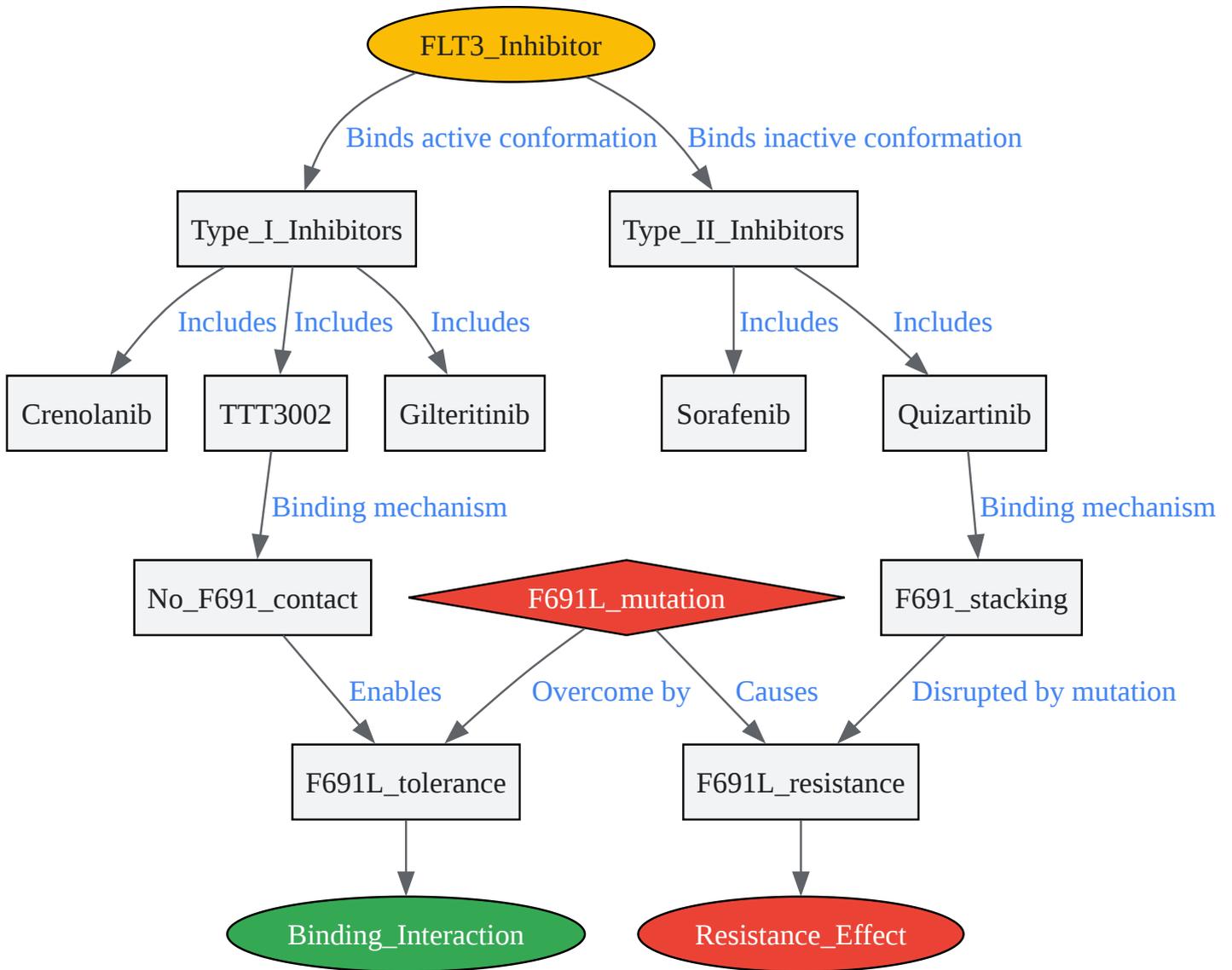
FLT3 Inhibitor	FLT3-ITD	D835 Mutations	F691L Mutation	N676K Mutation
TTT-3002	+++ (IC ₅₀ <1 nM) [2]	+++ [1] [4]	+++ [1] [2]	+++ [1]

FLT3 Inhibitor	FLT3-ITD	D835 Mutations	F691L Mutation	N676K Mutation
Quizartinib (AC220)	+++ [1]	- [1]	- [1] [2]	- [1]
Sorafenib	++ [1]	- [1]	- [1] [2]	- [1]
Midostaurin (PKC412)	++ [1]	++ [1]	+ [1]	- [1]
Crenolanib	+++ [1]	+++ [1]	- [1]	Not reported
Gilteritinib	+++ [5] [3]	+++ [3]	- [5]	Not reported

Note: +++ = Potent activity; ++ = Moderate activity; += Limited activity; -= Not active

Structural Mechanism Overcoming F691L Resistance

The F691L (gatekeeper) mutation confers resistance to multiple FLT3 inhibitors but remains sensitive to TTT-3002 due to distinct binding interactions [1] [2].



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FLT3 Inhibitor Binding Mechanisms

Key Experimental Methodologies

Cellular Viability and Signaling Assays

Experimental Approach: FLT3-dependent Ba/F3 cell lines engineered with various FLT3 mutations (ITD, D835Y, F691L, G697R, N676K) were treated with TTT-3002 and comparator TKIs [1] [2].

Key Parameters:

- **Viability IC₅₀:** Measured using metabolic assays (MTT/XTT) after 48-72 hour exposure
- **Apoptosis:** Quantified by Annexin V/7-AAD staining with flow cytometry
- **Signaling inhibition:** Western blot analysis of phospho-FLT3 and downstream markers (STAT5, ERK) after 1-hour drug exposure

Plasma Inhibitory Activity (PIA) Assay

Methodology: Patient plasma samples collected at various timepoints post-dosing were used to assess FLT3 phosphorylation inhibition in FLT3-mutant cell lines [1].

Significance: This assay predicts clinical efficacy by accounting for human plasma protein binding effects that significantly impact drug availability.

Resistance Mutation Screening

Site-directed Mutagenesis: Comprehensive panel of FLT3/ITD mutants created to represent known clinical resistance profiles [2].

Ex Vivo Patient Samples: Blasts from patients who developed resistance to sorafenib or quizartinib were treated with TTT-3002, demonstrating maintained sensitivity in samples with dual D835/ITD mutations [2].

In Vivo Efficacy Data

In mouse xenograft models of FLT3 TKI-resistant AML (Ba/F3-F691L/ITD luciferase+ cells), oral TTT-3002 (6 mg/kg twice daily) significantly reduced tumor burden compared to sorafenib treatment [1]. The compound showed favorable bioavailability and sustained target inhibition with twice-daily dosing.

Research Implications and Limitations

The preclinical data positions TTT-3002 as a promising candidate for overcoming multiple resistance mechanisms in FLT3-mutant AML. However, several considerations remain:

- **Clinical translation unknown:** Despite promising preclinical data, no clinical trial results are available in the search results
- **Therapeutic window:** Comprehensive toxicology studies in relevant models are not detailed
- **Combination potential:** Interactions with standard AML therapies require investigation
- **Evolution of resistance:** While addressing key point mutations, potential for alternative resistance mechanisms exists

The most current information in the search results is from 2014-2015, with no updates on clinical development. For comprehensive information, I recommend checking clinical trial registries (ClinicalTrials.gov) and recent conference proceedings from hematology/oncology meetings for any updates on TTT-3002's development status.

References

1. FLT3 kinase inhibitor TTT-3002 overcomes both activating ... [pmc.ncbi.nlm.nih.gov]
2. TTT-3002 Is Active Against Relapsed/Refractory AML ... [sciencedirect.com]
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